9-Acetyl-3,6-diiodocarbazole

Beschreibung

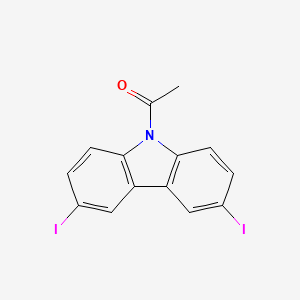

9-Acetyl-3,6-diiodocarbazole (CAS: 606129-89-9) is a halogenated carbazole derivative with the molecular formula C₁₄H₉I₂NO and a molecular weight of 461.04 g/mol. It features an acetyl group at the N9 position and iodine atoms at the C3 and C6 positions of the carbazole core. This compound is a crystalline solid with a melting point of 228°C and a purity ≥96.0% (by total nitrogen basis) . It is commercially available from suppliers such as TCI America and VWR International .

The iodine atoms induce a heavy atom effect, enhancing spin-orbit coupling and enabling applications in room-temperature phosphorescence (RTP) materials. When co-assembled with block copolymers (e.g., PEO-b-PPO-b-PEO), it forms nanostructures that suppress oxygen quenching, resulting in efficient RTP emission .

Eigenschaften

IUPAC Name |

1-(3,6-diiodocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZMJWKYEJRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539807 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606129-89-9 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3,6-diiodocarbazole typically involves the iodination of carbazole followed by acetylation. One common method includes:

Iodination: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.

Acetylation: The diiodocarbazole is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to introduce the acetyl group at the 9 position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Types of Reactions:

Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidized derivatives of the carbazole ring.

Reduction Products: Reduced forms of the acetyl group or the carbazole ring.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

OLEDs (Organic Light Emitting Diodes)

9-Acetyl-3,6-diiodocarbazole has been investigated as a potential material for organic light-emitting diodes (OLEDs). Its unique photophysical properties allow for efficient light emission in the blue to green spectrum. Research indicates that this compound exhibits good thermal stability and favorable film-forming properties, making it suitable for use in OLED devices . However, further optimization is necessary to enhance device efficiency .

Table: Properties Relevant to OLED Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Emission Spectrum | Blue to Green |

| Film-forming Ability | Good |

Antibacterial and Antimicrobial Activities

Research has shown that derivatives of this compound exhibit significant antibacterial properties. Various heterocyclic analogues derived from this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains . Theoretical calculations and docking studies support these findings, suggesting a potential pathway for developing new antibacterial agents.

Antimicrobial Studies

In addition to antibacterial applications, compounds related to this compound have been tested for antimicrobial activities. These studies indicate that synthesized compounds can effectively combat microbial infections .

Table: Antimicrobial Activity Overview

| Activity Type | Test Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | S. aureus (ATCC) | 4 |

| MRSA | 8 |

Biochemical Properties

Biochemical Interactions

this compound plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. The iodine atoms present in the compound are believed to participate in halogen bonding, which can influence binding affinities with target proteins . This interaction can modulate cellular processes such as signaling pathways and gene expression.

Cellular Effects

The compound influences cell function by altering the phosphorylation status of key signaling molecules, thereby affecting downstream signaling events. These interactions suggest potential therapeutic implications for diseases involving disrupted cellular signaling pathways .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound highlighted its structural characterization using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR). The synthesis involved reactions with acetic anhydride to yield the desired compound .

Case Study 2: Antiproliferative Activity

Preliminary investigations into the antiproliferative effects of this compound against certain cancer cell lines revealed promising results. The compound demonstrated activity with low cytotoxicity against non-tumor mammalian cells, indicating its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 9-Acetyl-3,6-diiodocarbazole in its applications is largely dependent on its ability to participate in various chemical reactions. In organic electronics, its role as a semiconductor is due to its ability to facilitate charge transfer. In biological systems, its interactions with biomolecules can be attributed to its aromatic structure and the presence of reactive iodine atoms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The carbazole core is highly modular, allowing substitutions that tailor properties for specific applications. Below is a comparison of key analogues:

Table 1: Structural and Functional Differences

TBMDS: *tert-Butyldimethylsilyl

Key Observations:

- Electron-withdrawing vs. donating groups : The acetyl group in this compound stabilizes excited states, making it suitable for luminescence, whereas the ethyl group in 9-Ethyl-3,6-diiodocarbazole enhances charge transport in semiconductors .

- Sensing vs. optoelectronics : CA-TBMDS leverages a silyl group for fluoride anion detection via intermolecular proton transfer, achieving a detection limit of 3×10⁻⁵ M .

Geometric and Electronic Properties

The iodine atoms significantly influence molecular geometry. For example:

- 9-Benzyl-3,6-diiodo-9H-carbazole exhibits shorter C–I bond lengths (2.09–2.12 Å) compared to non-iodinated carbazoles, as confirmed by X-ray diffraction and relativistic DFT calculations (ZORA/DZP/TZP) .

- Relativistic effects are critical for accurate modeling of iodine-containing carbazoles, with RMS deviations <0.02 Å for bond lengths .

Table 3: Application-Specific Performance

Biologische Aktivität

9-Acetyl-3,6-diiodocarbazole is a derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of two iodine atoms at the 3 and 6 positions of the carbazole ring and an acetyl group at the 9 position. The iodine substituents significantly influence the compound's electronic properties and biological interactions.

Research indicates that compounds within the carbazole family, including this compound, exhibit interactions with various biological targets:

- Dopamine Receptors : Similar to other carbazole derivatives, this compound may interact with dopamine receptors, particularly D2 receptors. This interaction can modulate dopaminergic signaling pathways, potentially influencing mood and motor control.

- Antioxidant Activity : Carbazole derivatives have been shown to possess antioxidant properties. The presence of iodine atoms may enhance these properties by stabilizing free radicals .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Demonstrates activity against certain bacterial strains. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress in cells. |

| Neuroprotective | Potentially protects neuronal cells from degeneration by modulating dopamine signaling. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect dopaminergic neurons from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

- Antimicrobial Properties : Preliminary tests showed that this compound exhibits inhibitory effects against certain pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds in the carbazole family have shown:

- Absorption : High lipophilicity due to iodine substitution enhances membrane permeability.

- Metabolism : Likely metabolized via cytochrome P450 enzymes; further studies are needed to elucidate specific metabolic pathways.

Q & A

Q. Basic

- X-ray crystallography : Determines bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles between carbazole rings and substituents, confirming structural rigidity .

- NMR : H and C NMR identify acetyl group integration (δ ~2.6 ppm for CH) and iodination-induced deshielding.

- FT-IR : Confirms acetyl C=O stretches (~1680 cm) and C–I vibrations (~500 cm) .

How can computational methods like DFT predict the structural and electronic properties of this compound?

Advanced

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), which correlate with optical and electronic behavior. For 3,6-diiodo-9-ethylcarbazole, DFT revealed a planar carbazole core with iodine atoms distorting the π-conjugation, reducing bandgap energy (~3.2 eV) . Such models guide material design for optoelectronic applications.

What are the key safety considerations when working with this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.